molecular formula C37H42F2N8O5 B13433131 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

Cat. No.: B13433131
M. Wt: 716.8 g/mol
InChI Key: SNXXQXROQUSEKM-XAKZXMRKSA-N
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Description

The compound “4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one” is a complex organic molecule that features multiple functional groups, including triazole, oxolane, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. The general approach would include:

    Formation of the oxolane ring: This step might involve the cyclization of a suitable precursor in the presence of a catalyst.

    Introduction of the triazole group: This could be achieved through a click chemistry reaction, such as the Huisgen cycloaddition.

    Attachment of the difluorophenyl group: This step might involve a nucleophilic substitution reaction.

    Formation of the piperazine moiety: This could be done through a condensation reaction with an appropriate amine.

    Final assembly: The various fragments would be coupled together using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography.

    Quality control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrotriazole.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential use as a drug candidate for treating various diseases.

    Diagnostics: Use in the development of diagnostic agents.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, in medicinal chemistry, it might:

    Target specific enzymes or receptors: Inhibiting or activating them to exert its therapeutic effects.

    Interact with cellular pathways: Modulating signaling pathways to achieve the desired biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one
  • **this compound

Uniqueness

    Structural Features: The presence of multiple functional groups and chiral centers.

    Reactivity: Unique reactivity patterns due to the combination of functional groups.

    Applications: Potential for diverse applications in various fields.

Properties

Molecular Formula

C37H42F2N8O5

Molecular Weight

716.8 g/mol

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C37H42F2N8O5/c1-3-35(26(2)48)46-36(49)45(25-42-46)30-5-9-31(10-6-30)47(50)16-14-43(15-17-47)29-7-11-32(12-8-29)51-20-27-19-37(52-21-27,22-44-24-40-23-41-44)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1

InChI Key

SNXXQXROQUSEKM-XAKZXMRKSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)[N+]3(CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F)[O-]

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)[N+]3(CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F)[O-]

Origin of Product

United States

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